molecular formula C21H26O5 B14658240 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one CAS No. 50393-95-8

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one

Cat. No.: B14658240
CAS No.: 50393-95-8
M. Wt: 358.4 g/mol
InChI Key: NZSSCWAYKSQUBU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, and a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol as the primary starting materials.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol in the presence of a base such as sodium hydroxide.

    Ketone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one has several scientific research applications:

    Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one: Lacks the propyl group, which may affect its biological activity and chemical properties.

    1-(3,4-Dimethoxyphenyl)-2-(2-ethoxy-4-propylphenoxy)propan-1-one: Contains an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.

    1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-butylphenoxy)propan-1-one: Has a butyl group instead of a propyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

50393-95-8

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one

InChI

InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h8-14H,6-7H2,1-5H3

InChI Key

NZSSCWAYKSQUBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC(C)C(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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